molecular formula C15H10F2N6O B5809311 N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B5809311
M. Wt: 328.28 g/mol
InChI Key: MPVUBWOTBFESKK-UHFFFAOYSA-N
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Description

N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a cyano group, a difluoromethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis to form the desired triazolopyrimidine derivatives .

Another approach involves the base-promoted tandem SNAr/Boulton–Katritzky rearrangement. This method provides a straightforward synthesis of functionalized triazolopyrimidines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .

Industrial Production Methods

Industrial production of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves scalable and efficient synthetic routes. One such method is the metal- and oxidant-free intramolecular dehydrogenative N–N bond formation under mild and scalable electrolytic conditions. This method uses readily available N-(2-pyridyl)amidines as starting materials and is conducted in a simple undivided cell under constant current conditions with n-Bu4NBr as both the redox mediator and the electrolyte .

Mechanism of Action

The mechanism of action of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition to the pyridine and pyrimidine rings, leading to the formation of stable 1.5-dihydro-triazolopyrimidines . This interaction may affect various biological processes and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific functional groups and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N6O/c1-8-6-11(12(16)17)23-15(19-8)21-13(22-23)14(24)20-10-4-2-9(7-18)3-5-10/h2-6,12H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVUBWOTBFESKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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